3-(2-Nitrovinyl)-1H-indole
Description
Strategic Importance of the Indole (B1671886) Scaffold in Modern Synthetic Chemistry
The indole nucleus is considered a "privileged" scaffold in drug discovery, meaning it can bind to multiple biological targets with high affinity. rsc.orgmdpi.com This versatility stems from its unique electronic properties and the ability to be functionalized at various positions. semanticscholar.orgnumberanalytics.com Strategic modifications, particularly at the 3-position, can significantly influence the biological activity of indole derivatives. rsc.org The development of efficient and selective methods for synthesizing 3-substituted indoles is therefore a critical area of research, with applications ranging from pharmaceuticals to materials science. rsc.org Modern synthetic methods, such as C-H activation and cross-coupling reactions, have further expanded the toolkit for creating diverse indole derivatives. numberanalytics.com
Chemical Significance of the Nitrovinyl Moiety in Heterocyclic Synthesis
The nitrovinyl group is a powerful functional group in organic synthesis due to its electron-withdrawing nature, which activates the vinyl group for various nucleophilic reactions. mdpi.com This moiety can participate in a range of transformations, including Michael additions, cycloadditions, and reductions, making it a valuable precursor for constructing complex heterocyclic systems. researchgate.netosi.lv In the context of 3-(2-Nitrovinyl)-1H-indole, the nitrovinyl group acts as a versatile handle for introducing further molecular complexity. For instance, it readily undergoes Michael addition with 1,3-dicarbonyl compounds, which can then be cyclized to form pyrazole (B372694) or isoxazole (B147169) rings. researchgate.netosi.lv The nitro group itself can be reduced to an amino group, providing a pathway to other important derivatives.
Current Research Landscape and Future Trajectories of this compound Studies
Current research on this compound is vibrant and multifaceted, exploring its utility in the synthesis of a variety of heterocyclic structures. A significant area of investigation involves its use in cascade reactions to construct complex polycyclic molecules. For example, it has been employed in the synthesis of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones through a polyphosphoric acid-mediated condensation with phenols. mdpi.comnih.gov
Microwave-assisted synthesis has emerged as an efficient method for preparing this compound and its derivatives, often leading to higher yields and shorter reaction times. researchgate.netvulcanchem.com Green chemistry approaches, utilizing catalyst-free, one-pot domino reactions in environmentally benign solvents like ethanol (B145695) and water, are also being developed. vulcanchem.com
Future research is expected to focus on several key areas:
Asymmetric Synthesis: The development of enantioselective methods for reactions involving this compound to produce chiral molecules with specific biological activities. vulcanchem.com
Novel Heterocyclic Scaffolds: Exploration of new reaction pathways to synthesize novel and complex heterocyclic systems derived from this versatile starting material. acs.org
Medicinal Chemistry Applications: Further investigation into the biological activities of compounds derived from this compound, particularly in the areas of anticancer and antimicrobial agents. acs.orgvulcanchem.com
The synthesis of this compound is typically achieved through the condensation of indole-3-carboxaldehyde (B46971) with nitromethane (B149229). acgpubs.orgmdpi.com Various catalysts and reaction conditions have been reported to optimize this transformation.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Indole-3-carboxaldehyde | Nitromethane, Piperidine (B6355638), Acetic Acid | Toluene (B28343), reflux | 92 | acgpubs.org |
| 6-Fluoro-1H-indole-3-carbaldehyde | Nitromethane, Acetic Acid, Butylamine | Isopropanol, 60 °C | Not specified | mdpi.com |
| 1-Methylindole-3-carbaldehyde | Nitromethane | Microwave, n-Butanol, 200°C | 79-97 | vulcanchem.com |
| 1-Methylindole-3-carbaldehyde | Nitromethane | EtOH/H₂O, room temp | 94 | vulcanchem.com |
The reactivity of this compound is dominated by the electrophilic nature of the nitrovinyl group, making it an excellent Michael acceptor.
Table 2: Reactions of this compound
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Michael Addition | 1,3-Dicarbonyl compounds | Indole derivatives with a 2-nitroethyl group | researchgate.net |
| Reduction | LiAlH₄ | 2-(1H-indol-3-yl)ethanamine | derpharmachemica.com |
| Condensation | Phenols | 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | nih.gov |
| Electrocyclization | Heat (microwave) | β-Carbolines | acs.orgmdpi.com |
| 1,3-Dipolar Cycloaddition | Isatins, Amino acids | Pyrrolidine-fused spirooxindoles | vulcanchem.com |
The versatility of this compound has led to its application in the synthesis of a diverse range of heterocyclic compounds with potential biological activities.
Table 3: Applications of this compound in Synthesis
| Target Compound | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| Pyrazole and Isoxazole derivatives | Michael addition followed by cyclocondensation | Medicinal Chemistry | researchgate.net |
| Tryptamine (B22526) derivatives | Reduction of the nitrovinyl group | Neurotransmitters, Pharmaceuticals | derpharmachemica.com |
| Benzofuro[2,3-b]quinolines | Cascade transformation with phenols | Natural product synthesis | nih.gov |
| β-Carbolines | Electrocyclization | Alkaloids, Pharmacologically active compounds | acs.orgmdpi.com |
| Spirooxindoles | 1,3-Dipolar cycloaddition | Anticancer, Antimicrobial agents | vulcanchem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitroethenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPASVEYYTNTJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308882 | |
| Record name | 3-(2-Nitroethenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-51-2 | |
| Record name | 3-(2-Nitroethenyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3156-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Nitroethenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 3 2 Nitrovinyl 1h Indole and Its Derivatives
Established Reaction Pathways
The synthesis of 3-(2-nitrovinyl)-1H-indole has traditionally relied on robust and well-understood condensation reactions. These methods form the foundation of many synthetic approaches to this compound and its analogues.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone in the synthesis of this compound. sigmaaldrich.comwikipedia.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as nitromethane (B149229), with a carbonyl compound, in this case, indole-3-carboxaldehyde (B46971). sigmaaldrich.comacgpubs.org The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding the α,β-unsaturated nitro compound. sigmaaldrich.com
Commonly, a weak base like piperidine (B6355638) is used as a catalyst, often in conjunction with acetic acid. acgpubs.org The choice of catalyst is crucial to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde. wikipedia.org Research has demonstrated that this method can be highly efficient. For instance, the reaction of indole-3-carboxaldehyde with nitromethane using piperidine and acetic acid in toluene (B28343) at reflux can yield this compound in as high as 92% yield. acgpubs.org
The versatility of the Knoevenagel condensation allows for the synthesis of various derivatives by employing different substituted indole-3-carboxaldehydes and active methylene compounds. semanticscholar.org
Table 1: Knoevenagel Condensation for this compound Synthesis
| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Indole-3-carboxaldehyde | Nitromethane | Piperidine, Acetic Acid / Toluene | 92 | acgpubs.org |
Variations of the Henry Reaction
The Henry reaction, or nitroaldol reaction, provides another fundamental route to this compound. ekb.eg This reaction specifically describes the condensation between an aldehyde or ketone and a nitroalkane. ekb.eg In the context of this compound synthesis, it involves the reaction of indole-3-carboxaldehyde with nitromethane. tci-thaijo.org
Various catalysts and reaction conditions have been explored to optimize this transformation. A typical procedure involves heating a mixture of the indole-3-carbaldehyde and nitromethane with a catalyst like ammonium (B1175870) acetate (B1210297). mdpi.com For example, reacting 5-fluoro-2-methyl-1H-indole-3-carbaldehyde with nitromethane in the presence of ammonium acetate at reflux for 6 hours leads to the formation of (E)-5-fluoro-2-methyl-3-(2-nitrovinyl)-1H-indole. mdpi.com
The Henry reaction has proven to be effective for producing a range of 3-(2-nitrovinyl)indole derivatives with good to excellent yields, demonstrating its broad applicability in organic synthesis. tci-thaijo.org
Contemporary Synthetic Innovations
In recent years, synthetic chemists have developed more advanced and efficient methods for the preparation of this compound. These innovations often focus on improving reaction times, yields, and environmental friendliness.
Addition-Elimination Reaction Protocols
Modern synthetic strategies also include addition-elimination reactions. A notable example involves the reaction of indoles with 1-dimethylamino-2-nitroethylene (B45285) in the presence of trifluoroacetic acid to produce 3-(2-nitrovinyl)indoles. This protocol represents a valuable alternative to traditional condensation methods. Furthermore, the resulting 3-(2-nitrovinyl)indoles are versatile intermediates themselves, readily undergoing conjugate addition (Michael addition) with various nucleophiles. researchgate.net This subsequent reaction allows for the synthesis of a wide array of more complex indole (B1671886) derivatives. researchgate.netosi.lv For example, the Michael addition of activated methylenes to unprotected 3-(2-nitrovinyl)indoles can be achieved in excellent yields using a solid base like potassium carbonate under solvent-free conditions. researchgate.net
Microwave-Assisted Synthesis Enhancements
The application of microwave irradiation has significantly enhanced the synthesis of this compound and its derivatives. researchgate.netosi.lv Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. cem.com
For instance, the synthesis of 3-(2-nitrovinyl)indoles via the Michael addition of nucleophiles has been shown to proceed rapidly and smoothly under microwave activation, often without the need to protect the indole nitrogen atom. researchgate.netosi.lv In one reported method, the microwave-assisted reaction of indole with nitroethylene (B32686) precursors in n-butanol at 200°C resulted in yields ranging from 79–97%. vulcanchem.com This efficiency highlights the transformative impact of microwave technology on this area of synthesis.
Table 2: Comparison of Synthesis Methods for (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted | n-Butanol, 200°C, 1 h | 79–97 | vulcanchem.com |
Brønsted Acid-Catalyzed Condensation Strategies
Brønsted acids have emerged as effective catalysts for various transformations involving indoles and their derivatives. frontiersin.orgnih.gov While often employed in subsequent reactions of 3-(2-nitrovinyl)indoles, their role in the primary synthesis is also significant. nih.govresearchgate.net For example, polyphosphoric acid (PPA) has been used to mediate the condensation of 2-substituted indoles with 2-nitroolefins, leading to the formation of 3-substituted 2-quinolones through a cascade reaction. researchgate.net
In some cases, strong acids like triflic acid and trifluoroacetic acid have been investigated for promoting reactions with 3-(2-nitrovinyl)indoles, although these can sometimes lead to decomposition of the starting materials if conditions are not carefully controlled. researchgate.net The development of metal-free, Brønsted acid-catalyzed methods represents a significant step towards more sustainable and efficient synthetic routes in indole chemistry. mdpi.com These acid-catalyzed strategies offer a powerful tool for constructing complex molecular architectures from relatively simple precursors. nih.govresearchgate.net
Solvent-Free and Green Chemistry Approaches
The synthesis of this compound and its derivatives has increasingly moved towards environmentally benign methodologies, focusing on solvent-free conditions and green chemistry principles to minimize waste and energy consumption.
A notable solvent-free approach involves the Michael addition of nucleophiles to unprotected this compound. researchgate.netnih.gov This method utilizes ultrasound activation and a solid base like potassium carbonate or sodium acetate. The direct use of unprotected indole simplifies the synthetic process by eliminating the need for protection and deprotection steps. nih.gov This technique has been successfully applied to a range of activated methylene compounds, affording the desired products in good to excellent yields. researchgate.netnih.gov For instance, the reaction of 4-hydroxycoumarin (B602359) with 3-(2-nitrovinyl)indole under these conditions yields 4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-chromen-2-one. arabjchem.org
Microwave-assisted synthesis has also emerged as a powerful green tool for these reactions. researchgate.netresearchgate.net The conjugate addition of nucleophiles, such as those derived from CH-acids, to 3-(2-nitrovinyl)indoles proceeds rapidly and efficiently under microwave irradiation without the need to protect the indole nitrogen. researchgate.net This method is particularly effective for the synthesis of indole derivatives bearing a 2-nitroethyl group and a polar azole moiety. researchgate.net
Further aligning with green chemistry, a catalyst-free, one-pot domino reaction in an ethanol (B145695)/water mixture (1:1) has been developed, achieving a high yield at ambient temperature. vulcanchem.com This method avoids the use of toxic solvents and the need for purification via column chromatography, presenting a significant advancement in the sustainable synthesis of these compounds. vulcanchem.com The use of water as a reaction medium has also been explored for the synthesis of 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indoles, further highlighting the shift towards greener solvents. lookchem.com
Table 1: Comparison of Green Synthetic Methods for this compound Derivatives
| Method | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Ultrasound-activated Michael Addition | Solvent-free, solid base (K₂CO₃ or NaOAc) | Avoids solvents, no NH protection needed | researchgate.netnih.gov |
| Microwave-assisted Michael Addition | Base, no NH protection | Rapid reaction times, high efficiency | researchgate.netresearchgate.net |
| Domino Reaction | Catalyst-free, EtOH/H₂O (1:1), ambient temp. | Avoids toxic solvents and chromatography | vulcanchem.com |
| Aqueous Synthesis | Water as solvent | Environmentally benign | lookchem.com |
Control of Stereochemistry and Regioselectivity
The stereochemical and regiochemical outcomes of reactions involving this compound are critical for their subsequent application and biological activity. Significant research has been dedicated to understanding and controlling these aspects of their synthesis.
The geometry of the nitrovinyl group, specifically the E/Z isomerism, is a key stereochemical feature of this compound. The (E)-isomer is generally the thermodynamically more stable and predominantly formed product in condensation reactions between 3-formylindoles and nitroalkanes. derpharmachemica.comresearchgate.net Analysis using 1H NMR spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, has confirmed the exclusive formation of the (E)-isomer in many reported syntheses. researchgate.net The deshielding effect on the olefinic protons in the 1H NMR spectrum provides evidence for an extended conjugation through the double bond and the nitro group, which favors the planar (E)-configuration. researchgate.net The (E)-configuration is often considered critical for the compound's biological activity. vulcanchem.com While the (E)-isomer is most common, the existence and potential interconversion of E/Z isomers remain an important consideration in the synthesis and characterization of these compounds. srce.hrslideshare.netlew.ro
The substitution pattern on the indole ring significantly influences the regioselectivity and outcome of reactions to form this compound and its derivatives. The C3 position of indole is the most nucleophilic and readily undergoes electrophilic substitution, such as the Henry reaction with nitroalkanes, to form the 3-(2-nitrovinyl)indole scaffold. nih.gov
If the 3-position of the indole is already substituted, the reaction cannot proceed to form the 3-nitrovinyl derivative, demonstrating strong regioselectivity for the C3 position. nih.gov However, substituents at other positions on the indole ring can be well-tolerated. For example, indoles with substituents at the 5-position (such as nitro or halogen groups) or the 6-position react smoothly to yield the corresponding substituted 3-nitroindole derivatives in good to excellent yields. nih.gov Even 7-substituted indoles are compatible with these reaction protocols. nih.gov
The nature of the substituent can also influence reactivity. For instance, in the synthesis of 3-substituted indoles, base-catalyzed methods are effective for promoting reactions like Knoevenagel condensation and Michael addition. nih.gov The presence of electron-donating or electron-withdrawing groups on the indole ring can affect the nucleophilicity of the indole and the stability of reaction intermediates, thereby influencing reaction rates and yields. In some cases, protection of the indole nitrogen with groups like tert-butyldimethylsilyl can be used to direct reactions and improve yields, although many modern methods aim to avoid this step. orgsyn.org
Table 2: Influence of Indole Substituents on Reaction to form 3-Nitroindole Derivatives
| Substituent Position | Reaction Outcome | Yield | Reference |
|---|---|---|---|
| 3-Methyl | Reaction does not proceed | - | nih.gov |
| 5-Nitro | Smooth reaction | Good to excellent | nih.gov |
| 5-Halogen | Smooth reaction | Good to excellent | nih.gov |
| 6-Substituted | Successful reaction | Medium | nih.gov |
| 7-Substituted | Smooth reaction | Good | nih.gov |
| Disubstituted | Successful reaction | Good | nih.gov |
Elucidating the Chemical Reactivity and Transformation Mechanisms of 3 2 Nitrovinyl 1h Indole
Diverse Nucleophilic Addition Reactions
The polarized nature of the carbon-carbon double bond in the nitrovinyl substituent makes 3-(2-nitrovinyl)-1H-indole an excellent Michael acceptor. This reactivity has been extensively exploited in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
The conjugate addition of active methylene (B1212753) compounds to this compound represents a robust method for carbon-carbon bond formation. A variety of nucleophiles derived from active methylene compounds readily add to the β-carbon of the nitrovinyl group, leading to the formation of functionalized indole (B1671886) derivatives. osi.lv
Microwave activation has been shown to facilitate this reaction, often providing the target indole derivatives in a short timeframe and without the need for protection of the indole nitrogen atom. osi.lvresearchgate.net For instance, the reaction of 3-(2-nitrovinyl)-1H-indoles with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, proceeds efficiently under these conditions. researchgate.net Furthermore, solvent-free conditions using ultrasound activation with solid potassium carbonate or sodium acetate (B1210297) as a base have also proven effective for the Michael addition of various activated methylenes to unprotected this compound, yielding excellent results. researchgate.net
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Acetylacetone | Microwave, i-PrOK | 3-(1-(1H-indol-3-yl)-2-nitroethyl)-2,4-pentanedione | Good |
| Ethyl acetoacetate | Microwave, i-PrOK | Ethyl 2-acetyl-3-(1H-indol-3-yl)-4-nitrobutanoate | High |
| Dimethyl malonate | Ultrasound, K2CO3, solvent-free | Dimethyl 2-(1-(1H-indol-3-yl)-2-nitroethyl)malonate | 76% |
The resulting Michael adducts are versatile intermediates that can undergo further transformations. For example, subsequent cyclocondensation with hydrazine (B178648) or hydroxylamine (B1172632) can furnish pyrazole (B372694) or isoxazole (B147169) rings, respectively, leading to indole derivatives bearing a 2-nitroethyl group and a polar azole moiety. osi.lvresearchgate.net
Phenols can act as nucleophiles in reactions with 3-(2-nitrovinyl)-1H-indoles, leading to the formation of various heterocyclic structures. In the presence of a Brønsted acid like methanesulfonic acid, a condensation reaction occurs to yield 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. researchgate.net This transformation provides an efficient route to these valuable benzofuran (B130515) derivatives.
The solvent can play a crucial role in directing the regioselectivity of nucleophilic additions. For example, with 1-methoxy-3-(2-nitrovinyl)indole, nucleophiles react at the 2-position of the indole ring in polar aprotic solvents like DMF or HMPA. clockss.org In contrast, in a less polar solvent such as THF, the reaction proceeds via a Michael addition to the β-carbon of the nitrovinyl side chain. clockss.org
Advanced Cycloaddition Processes
This compound is a versatile substrate for various cycloaddition reactions, enabling the construction of complex polycyclic systems. These reactions often proceed with high regio- and stereoselectivity.
The reaction of 3-(2-nitrovinyl)indoles with mesoionic compounds such as münchnones (1,3-oxazolium-5-olates) is a powerful method for the synthesis of indolyl-substituted pyrroles. researchgate.net This 1,3-dipolar cycloaddition proceeds via the addition of the münchnone, acting as a 1,3-dipole, to the nitrovinyl group, which serves as the dipolarophile. researchgate.netwikipedia.org The reaction typically leads to the formation of a five-membered pyrrole (B145914) ring. The regioselectivity of these reactions can often be controlled by the appropriate choice of münchnone, dipolarophile, and solvent. researchgate.net
A notable transformation of 3-(2-nitrovinyl)-1H-indoles is their participation in [4+1]-spirocyclization reactions. An acid-assisted reaction of indoles with nitroalkenes can lead to the formation of 4'H-spiro[indole-3,5'-isoxazoles] in a diastereomerically pure form. acs.org This reaction is proposed to proceed through a nitronate intermediate. nih.gov
However, this spirocyclization can be complicated by the formation of a more thermodynamically stable and inert 3-(2-nitroethyl)-1H-indole byproduct. nih.govresearchgate.net A method to activate this otherwise unreactive byproduct involves its conversion to a reactive nitronate tautomer in the form of a phosphorylated mixed anhydride, which can then proceed to the spirocyclic product and subsequently rearrange to 2-(1H-indol-2-yl)acetonitriles. nih.govnih.gov
| Reactants | Key Intermediate | Product | Challenge | Solution |
|---|---|---|---|---|
| Indole, Nitroalkene | Nitronate | 4'H-spiro[indole-3,5'-isoxazole] | Formation of inert 3-(2-nitroethyl)-1H-indole | Activation via phosphorylation |
Complex Rearrangement Reactions
The derivatives of this compound can undergo a variety of complex rearrangement reactions, often leading to the formation of carbazole (B46965) and β-carboline frameworks. For instance, 3-(2-nitrovinyl)-indoles can undergo an electrocyclization process under microwave irradiation at high temperatures to yield benzo[a]carbazoles and naphtho[2,1-a]carbazoles. nih.gov
Furthermore, the spirocyclic intermediates formed from [4+1]-cycloaddition reactions can undergo rearrangement. For example, 4'H-spiro[indole-3,5'-isoxazoles] can rearrange to afford 2-(1H-indol-2-yl)acetonitriles. nih.gov An unusual cascade transformation involving ring opening and a 1,2-alkyl shift has also been observed upon the reduction of these spiro compounds. researchgate.net
Strategic Reductive Conversions
The nitrovinyl group is highly susceptible to reduction, providing a strategic pathway to valuable indole derivatives such as tryptamines and acetonitriles.
The reduction of this compound and its derivatives is a cornerstone for the synthesis of tryptamines, a class of compounds with significant biological importance sci-hub.se. A common method involves the complete reduction of the nitrovinyl group to an aminoethyl group.
Traditionally, powerful reducing agents like lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF) have been employed for this conversion tci-thaijo.org. However, this method can be harsh and may lead to undesired side reactions, such as the dehalogenation of substrates bearing halogen atoms on the indole ring tci-thaijo.org.
To circumvent these limitations, alternative, milder methods have been developed. One effective strategy involves a two-step reduction. First, the carbon-carbon double bond of the nitrovinyl group is selectively reduced using sodium borohydride (NaBH₄) to yield the 3-(2-nitroethyl)indole intermediate. Subsequently, the nitro group is reduced to a primary amine using a combination of NaBH₄ as the reducing agent and nickel(II) acetate (Ni(OAc)₂) as a catalyst tci-thaijo.org. This two-step approach provides tryptamine (B22526) derivatives in moderate to good yields and is compatible with sensitive functional groups like halogens tci-thaijo.org.
| Reducing System | Substrate | Product | Key Advantages/Disadvantages |
|---|---|---|---|
| LiAlH₄ in dry THF | 3-(2-Nitrovinyl)indole | Tryptamine | Advantage: Powerful, direct conversion. Disadvantage: Harsh conditions, moisture-sensitive, potential for dehalogenation tci-thaijo.org. |
| 1. NaBH₄ 2. NaBH₄ / Ni(OAc)₂·4H₂O | 3-(2-Nitrovinyl)indole | Tryptamine | Advantage: Milder conditions, tolerates halogens, avoids expensive reagents tci-thaijo.org. Disadvantage: Two-step process. |
As detailed in section 3.3.2, the transformation of the this compound framework can lead to the formation of acetonitrile derivatives. This is achieved not through a direct reduction of the nitrovinyl group itself, but via a reduction to the intermediate 3-(2-nitroethyl)-1H-indole, followed by an intramolecular cascade rearrangement nih.govmdpi.comresearchgate.net. The process is facilitated by reagents like thionyl chloride or phosphoryl chloride in the presence of a base, which activate the nitroalkane for spirocyclization and subsequent rearrangement to 2-(1H-indol-2-yl)acetonitrile mdpi.comresearchgate.net. This method represents an elegant workaround to transform what would otherwise be an inert byproduct of indole-nitroalkene reactions into a valuable synthetic product nih.govresearchgate.netnih.gov.
| Activating Reagent | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Carboxylic Acids (e.g., HCOOH, CH₃COOH) | NEt₃ | Benzene | Reflux | No reaction, starting material recovered mdpi.comresearchgate.net. |
| SOCl₂ | NEt₃ | Benzene | Reflux | Moderate yield of acetonitrile product researchgate.net. |
| POCl₃ | NEt₃ | Benzene | Room Temp. | High yield (e.g., 72% isolated) of acetonitrile product mdpi.com. |
Electrocyclic Ring-Closure Processes
Electrocyclic reactions are pericyclic reactions that involve the conversion of a pi bond into a sigma bond, leading to the formation of a ring wikipedia.org. In systems related to this compound, the conjugated hexatriene motif present in some derivatives can undergo such transformations. For example, photochromic indolylfulgides, which contain a hexatriene-like structure, undergo a photoinduced electrocyclic ring-closure upon illumination with light nih.gov. The open Z-isomer, containing the hexatriene system, converts to the C-isomer, which features a newly formed cyclohexadiene ring nih.gov.
These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of pi electrons and whether the reaction is induced thermally or photochemically youtube.commasterorganicchemistry.com. For a 6-pi electron system like that in a hexatriene, thermal ring-closure proceeds in a disrotatory fashion, while photochemical ring-closure occurs via a conrotatory mechanism masterorganicchemistry.com. This reactivity provides a powerful tool for creating complex polycyclic indole structures with high stereocontrol.
Synthetic Utility and Derivatization Strategies Leveraging 3 2 Nitrovinyl 1h Indole
As a Versatile Precursor for Complex Heterocyclic Systems
The inherent reactivity of 3-(2-nitrovinyl)-1H-indole makes it an exceptional starting material for the synthesis of a multitude of intricate heterocyclic scaffolds. The electron-poor nature of the double bond facilitates nucleophilic additions, while the nitro group can be transformed into other functional groups or participate in cyclization reactions. Furthermore, the indole (B1671886) nucleus itself can engage in various chemical transformations, leading to the generation of polycyclic and hybrid molecular frameworks.
The synthesis of pyrrole (B145914) and indolylpyrrole derivatives from this compound has been achieved through several elegant synthetic strategies. One prominent method involves a base-mediated 1,3-dipolar cycloaddition reaction with tosylmethyl isocyanide (TosMIC). This approach provides a direct route to 3-indolylpyrroles. The reaction proceeds through the initial deprotonation of TosMIC to form a dipole, which then undergoes a cycloaddition with the activated double bond of the nitrovinylindole. Subsequent elimination of the tosyl group and nitrous acid leads to the aromatized pyrrole ring.
Another powerful strategy for the construction of indolylpyrroles is the 1,3-dipolar cycloaddition reaction between (2-nitrovinyl)indoles and münchnones (1,3-oxazolium-5-olates). This reaction allows for the generation of a series of 2- and 3-indolylpyrroles. The regiochemical outcome of the cycloaddition can be influenced by the nature of the substituents on both the münchnone and the nitrovinylindole.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features |
| This compound | Tosylmethyl isocyanide (TosMIC) | Base-mediated 1,3-dipolar cycloaddition | 3-(1H-Pyrrol-3-yl)-1H-indole | Direct formation of the pyrrole ring attached to the indole C3 position. |
| This compound | Münchnone (1,3-oxazolium-5-olate) | 1,3-Dipolar cycloaddition | 2- and 3-Indolylpyrroles | Versatile method for accessing variously substituted indolylpyrroles. |
The synthesis of hybrid molecules incorporating both benzofuran (B130515) and indole moieties represents an area of significant interest due to the prevalence of these scaffolds in biologically active compounds. A robust method for the construction of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones involves the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols. researchgate.netnih.govtci-thaijo.org This transformation is typically mediated by a Brønsted acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MsOH). researchgate.netnih.govtci-thaijo.org
The reaction mechanism is believed to proceed through an initial Michael-like nucleophilic addition of the phenol (B47542) to the electron-deficient double bond of the nitrovinylindole. This is followed by the hydrolysis of the resulting nitroalkane intermediate to a hydroxamic acid, which then undergoes an intramolecular 5-exo-trig nucleophilic attack to form the lactone ring of the benzofuranone core. researchgate.net This cascade reaction provides an efficient route to these complex hybrid molecules.
| Indole Derivative | Phenol Derivative | Acid Catalyst | Product | Yield (%) |
| (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole | Phenol | MsOH | 3-(2-Methyl-1H-indol-3-yl)benzofuran-2(3H)-one | 41 |
| (E)-2-Phenyl-3-(2-nitrovinyl)-1H-indole | 4-Methylphenol | MsOH | 5-Methyl-3-(2-phenyl-1H-indol-3-yl)benzofuran-2(3H)-one | 48 |
| (E)-5-Bromo-2-methyl-3-(2-nitrovinyl)-1H-indole | 3,4-Dimethylphenol | MsOH | 3-(5-Bromo-2-methyl-1H-indol-3-yl)-5,6-dimethylbenzofuran-2(3H)-one | 55 |
This compound serves as a valuable precursor for the synthesis of indole derivatives bearing pyrazole (B372694) and isoxazole (B147169) rings. A common strategy involves a two-step sequence commencing with the Michael addition of a 1,3-dicarbonyl compound to the nitrovinylindole. The resulting adduct can then undergo a cyclocondensation reaction with hydrazine (B178648) or hydroxylamine (B1172632) to furnish the corresponding pyrazole or isoxazole ring, respectively. This approach allows for the introduction of a five-membered heterocyclic ring at the C3-position of the indole, linked via a two-carbon chain.
Another versatile method for the synthesis of pyrazoles is the 1,3-dipolar cycloaddition of nitrile imines with the activated alkene of this compound. Nitrile imines, typically generated in situ from the corresponding hydrazonoyl halides, react readily with the electron-deficient double bond to afford pyrazoline intermediates, which can then be oxidized to the aromatic pyrazoles. Similarly, isoxazoles can be prepared via the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from oximes, with the nitrovinylindole.
| Starting Material | Reagents | Intermediate | Final Product |
| This compound | 1. Acetylacetone, Base 2. Hydrazine | 3-(1-(1H-Indol-3-yl)-2-nitroethyl)pentane-2,4-dione | 3-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)-1H-indole |
| This compound | 1. Ethyl acetoacetate, Base 2. Hydroxylamine | Ethyl 2-acetyl-3-(1H-indol-3-yl)-4-nitrobutanoate | Ethyl 3-(1-(1H-indol-3-yl)-2-nitroethyl)-5-methylisoxazole-4-carboxylate |
The construction of the β-carboline framework, a core structure in many natural products and pharmacologically active compounds, can be efficiently achieved from 3-(2-nitrovinyl)-1H-indoles through an electrocyclization reaction. researchgate.netnih.gov This transformation is typically carried out at high temperatures, often with the assistance of microwave irradiation. nih.govnih.gov The reaction is believed to proceed through a 6π-electrocyclization of a transient species formed from the nitrovinylindole, followed by elimination of nitrous acid to afford the aromatic β-carboline N-oxide, which can be subsequently reduced to the β-carboline. nih.gov This methodology has been successfully applied to the synthesis of natural alkaloids such as norharmane and harmane. researchgate.netnih.gov
Furthermore, 3-(2-nitrovinyl)-1H-indoles can serve as dienes in Diels-Alder reactions to construct carbazole (B46965) derivatives. The reaction with various dienophiles, such as quinones and acetylenes, leads to the formation of aromatized adducts through the elimination of nitrous acid. researchgate.net This cycloaddition approach provides a powerful tool for the synthesis of complex polycyclic indole systems. High temperatures can also promote the electrocyclization of C-2 aryl substituted 3-(2-nitrovinyl)-indoles to yield benzo[a]carbazoles and naphtho[2,1-a]carbazoles. nih.gov
| Reaction Type | Reactant(s) | Conditions | Product |
| Electrocyclization | This compound | High Temperature (Microwave) | β-Carboline |
| Diels-Alder Reaction | This compound, Dienophile (e.g., N-phenylmaleimide) | Heat | Carbazole derivative |
| Electrocyclization | C-2 Aryl-3-(2-nitrovinyl)-1H-indole | High Temperature (Microwave) | Benzo[a]carbazole or Naphtho[2,1-a]carbazole |
A crucial transformation of this compound in the context of alkaloid synthesis is its reduction to 2-(1H-indol-3-yl)ethan-1-amine, commonly known as tryptamine (B22526). Tryptamine is a key intermediate in the biosynthesis and chemical synthesis of a vast number of indole alkaloids. The reduction of the nitrovinyl group can be achieved using various reducing agents. While lithium aluminum hydride (LiAlH₄) is effective, it can sometimes lead to undesired side reactions, such as the dehalogenation of substituted indoles. tci-thaijo.org
A milder and more selective method involves a two-step reduction. First, the carbon-carbon double bond is selectively reduced using sodium borohydride (NaBH₄) to yield the corresponding 3-(2-nitroethyl)indole. tci-thaijo.org Subsequently, the nitro group is reduced to an amine using reagents such as a combination of NaBH₄ and a nickel(II) salt (e.g., Ni(OAc)₂·4H₂O or NiCl₂·6H₂O), or through catalytic hydrogenation. tci-thaijo.orgsci-hub.se The resulting tryptamine derivatives can then be subjected to various cyclization reactions, most notably the Pictet-Spengler reaction, to construct the core structures of various indoline (B122111) and indole alkaloids.
| Starting Material | Reduction Method | Intermediate | Final Product |
| This compound | 1. NaBH₄ 2. NaBH₄ / Ni(OAc)₂·4H₂O | 3-(2-Nitroethyl)-1H-indole | Tryptamine |
| This compound | LiAlH₄ | - | Tryptamine |
| Halogenated this compound | 1. NaBH₄ 2. NaBH₄ / NiCl₂·6H₂O | Halogenated 3-(2-Nitroethyl)-1H-indole | Halogenated Tryptamine |
Strategic Diversification of the Indole Skeleton
Beyond its use as a precursor for annulated heterocyclic systems, this compound offers numerous opportunities for the strategic diversification of the indole skeleton itself. This can be achieved by either modifying the indole ring or by manipulating the versatile nitrovinyl substituent.
Functionalization of the indole core can be carried out prior to or after the introduction of the nitrovinyl group. For instance, electrophilic substitution reactions can be performed on the benzene portion of the indole ring to introduce various substituents. The indole nitrogen can also be protected or substituted, which can influence the reactivity of the molecule in subsequent steps.
The 2-nitrovinyl moiety is a particularly rich handle for diversification. As previously mentioned, its reduction provides access to the synthetically important tryptamine skeleton. Furthermore, the electron-deficient double bond is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of carbon and heteroatom nucleophiles. This reaction introduces new substituents at the β-position of the original nitrovinyl group, leading to a diverse array of 3-substituted indole derivatives. The nitro group in these adducts can be further transformed into other functional groups, such as carbonyls or amines, opening up even more avenues for structural diversification.
| Diversification Strategy | Reaction Type | Reagent(s) | Resulting Structure |
| Modification of the Indole Ring | N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(2-nitrovinyl)-1H-indole |
| Modification of the Indole Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Bromo-substituted this compound |
| Modification of the Nitrovinyl Group | Michael Addition | Nucleophile (e.g., malonates, thiols) | 3-(1-Nitro-2-substituted-ethyl)-1H-indole |
| Modification of the Nitrovinyl Group | Reduction | Reducing agent (e.g., NaBH₄/NiCl₂) | Tryptamine derivative |
N-Functionalization of the Indole Nucleus (e.g., Protection, Acylation)
The nitrogen atom of the indole ring in this compound is a nucleophilic site that can be readily functionalized. This N-functionalization is often a crucial step in multi-step syntheses to modulate the electronic properties of the indole ring, improve solubility, or prevent unwanted side reactions. Common strategies include the introduction of protecting groups, acylation, and arylation.
Protecting Groups: The introduction of a protecting group on the indole nitrogen can enhance the stability of the molecule and influence the reactivity of the vinyl side chain. For instance, N-protection can prevent N-alkylation during reactions intended for the side chain and can alter the electron density of the indole ring, which may be necessary for certain transformations like Diels-Alder reactions. researchgate.net A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps. Common examples include acyl and sulfonyl groups. researchgate.net
Acylation and Sulfonylation: N-acylation, such as the introduction of an acetyl (Ac) or a pivaloyl (Piv) group, and N-sulfonylation, typically with a phenylsulfonyl (SO2Ph) group, are effective methods for protecting the indole nitrogen. researchgate.net These groups render the indole ring less basic and can be introduced under standard conditions. researchgate.net For example, treatment of N-H indoles with acetyl nitrate can lead to N-acylation alongside nitration. researchgate.net The stability of these groups varies, allowing for selective removal when needed.
N-Arylation: The direct linkage of an aryl group to the indole nitrogen represents another significant functionalization strategy. This approach has been used to create complex, multi-indole structures. For instance, a novel symmetrical nitroolefinic dendritic core has been synthesized through the N-arylation of indole, followed by formylation and a Henry reaction to introduce the nitrovinyl group, resulting in compounds like 1,3,5-tris(3-((E)-2-nitrovinyl)-1H-indol-1-yl)benzene. niscair.res.in This demonstrates the feasibility of constructing elaborate architectures centered on the N-functionalized indole nucleus.
| Functionalization Type | Reagent/Catalyst | Resulting N-Substituent | Purpose/Application | Reference |
|---|---|---|---|---|
| Acylation | Acetyl Nitrate | Acetyl (-COCH₃) | Protection, Modulation of Reactivity | researchgate.net |
| Sulfonylation | Phenylsulfonyl Chloride | Phenylsulfonyl (-SO₂Ph) | Protection, Enhancing Stability | researchgate.net |
| Arylation | Aryl Halide / Palladium Catalyst | Aryl Group (e.g., Phenyl) | Synthesis of Dendritic Cores and Complex Molecules | niscair.res.in |
Modification and Functionalization of the Vinyl Side Chain
The electrophilic nature of the β-carbon in the nitrovinyl side chain makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Michael Addition: The conjugate addition of nucleophiles, or Michael addition, to the nitrovinyl group is one of the most widely exploited reactions of this compound. A broad range of nucleophiles, including carbon-based CH-acids and various heterocycles, can be added to the side chain. researchgate.net These reactions often proceed smoothly and can be facilitated by microwave activation, sometimes eliminating the need for protection of the indole nitrogen. researchgate.net The resulting products are aliphatic nitro compounds that serve as precursors for further transformations. nih.govmdpi.com For example, the addition of phenols can lead to the formation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones after a cascade transformation. nih.gov
Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, 3-vinylindoles can undergo [4+2] cycloaddition (Diels-Alder reactions) with suitable dienes to form functionalized carbazoles. researchgate.net The electron-withdrawing nitro group in this compound enhances its dienophilic character. Similarly, (3+2) annulation reactions with species like vinylaziridines have been reported for related 3-nitroindoles, showcasing the potential for constructing five-membered rings. researchgate.net
Reduction and Subsequent Reactions: The nitro group on the side chain can be reduced to an amino group, opening up another avenue for derivatization. This transformation converts the electron-withdrawing nitrovinyl moiety into a versatile aminoethyl group. The resulting tryptamine derivatives are fundamental building blocks for the synthesis of a vast number of biologically active alkaloids and pharmaceutical compounds, often through subsequent reactions like the Pictet-Spengler cyclization.
| Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| CH-Acids (e.g., malonates, β-ketoesters) | Base, Microwave Activation | Substituted γ-nitrobutanoates | researchgate.net |
| Phenols | Polyphosphoric Acid | 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | nih.gov |
| Indoles | Lewis Acid Catalysis | Bis(indolyl)methane derivatives | researchgate.net |
| Aromatics (Friedel-Crafts Alkylation) | Lewis Acid Catalysis | 3-(1-Aryl-2-nitroethyl)-1H-indoles | nih.govmdpi.com |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-Nitrovinyl)-1H-indole, providing precise information about the hydrogen and carbon atomic environments. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of (E)-3-(2-nitrovinyl)-1H-indole exhibits characteristic signals for the indole (B1671886) ring, the vinyl group, and the N-H proton. The protons of the vinyl group typically appear as doublets in the downfield region, a consequence of the deshielding effect from the adjacent electron-withdrawing nitro group and the conjugated indole system. The coupling constant (J value) between these vinyl protons is indicative of their trans (E) geometric configuration. A broad singlet corresponding to the indole N-H proton is also a key diagnostic signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon environments. The spectrum shows distinct signals for the carbons of the indole ring system and the two carbons of the nitrovinyl moiety. The positions of these signals are influenced by the electronic effects of the substituents, providing a complete map of the carbon skeleton.
Detailed ¹H and ¹³C NMR spectral data for (E)-3-(2-nitrovinyl)-1H-indole are summarized in the tables below.
¹H NMR Data of (E)-3-(2-Nitrovinyl)-1H-indole (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole N-H | 8.76 | s (broad) | - |
| Vinyl H-β | 8.30 | d | 13.5 |
| Indole H-4/H-7 | 7.84 – 7.77 | m | - |
| Vinyl H-α | 7.77 | d | 13.5 |
| Indole H-2 | 7.69 | d | 2.9 |
| Indole H-5/H-6 | 7.39 – 7.31 | m | - |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum provides a characteristic fingerprint of the molecule.
Key vibrational modes expected for this compound include:
N-H Stretch: A characteristic sharp absorption band for the indole N-H group is typically observed in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretch: Absorption bands corresponding to the C-H stretching vibrations of the indole ring are expected just above 3000 cm⁻¹.
C=C Stretch: The stretching vibration of the vinyl C=C double bond, being part of a conjugated system, will appear in the 1600-1650 cm⁻¹ region.
NO₂ Stretches: The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch appearing in the 1340-1380 cm⁻¹ range. These bands are prominent indicators of the nitro functionality.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places), HRMS provides an experimentally determined molecular formula.
For this compound, the exact mass can be calculated from its molecular formula, C₁₀H₈N₂O₂. HRMS analysis verifies this composition by matching the measured mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) to the calculated value, thereby confirming the compound's identity and purity.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ |
| Monoisotopic Mass | 188.0586 g/mol |
| Calculated Exact Mass [M+H]⁺ | 189.0664 |
| Observed Exact Mass Range [M+H]⁺ | 189.0659 – 189.0669 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound consists of the indole ring conjugated with the nitrovinyl side chain. This extended π-electron system is responsible for the compound's characteristic absorption of UV light.
The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The conjugation between the indole nucleus, the carbon-carbon double bond, and the nitro group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption maxima (λ_max) at longer wavelengths compared to the unconjugated indole ring. Chromatographic analysis frequently uses UV detection at 254 nm, indicating significant absorbance in this region of the UV spectrum.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.
A single-crystal X-ray diffraction study of this compound would unequivocally confirm the (E)-configuration of the nitrovinyl group. Furthermore, it would reveal the degree of planarity of the entire molecule, which is influenced by the extended conjugation. Analysis of the crystal packing would also provide insight into intermolecular interactions, such as hydrogen bonding involving the indole N-H group and the oxygen atoms of the nitro group, which govern the solid-state architecture. While crystallographic data for closely related derivatives have been reported, specific structural data for the parent compound this compound is not available in the reviewed literature. nih.gov
Mechanistic Investigations and Computational Studies
In-depth Analysis of Reaction Mechanisms (e.g., Nitronate Intermediates, Transition States)
The reactivity of 3-(2-nitrovinyl)-1H-indole is largely dictated by the electron-withdrawing nature of the nitro group, which activates the vinyl moiety for various chemical transformations. Mechanistic studies have revealed that its reactions often proceed through key intermediates, such as nitronates, which govern the final product structure.
One of the most characteristic reactions of this compound is the Michael addition, where nucleophiles attack the β-carbon of the nitrovinyl side chain. clockss.org The mechanism of this conjugate addition involves the initial attack of a nucleophile, leading to the formation of a nitronate intermediate. clockss.org This intermediate is a resonance-stabilized anion, which is central to the subsequent reaction steps. For instance, in reactions with alkoxides in solvents like tetrahydrofuran (B95107) (THF), the Michael addition product is favored. clockss.org A proposed mechanism involves the abstraction of an active methylene (B1212753) proton from the initial Michael adduct by a base, which generates the nitronate intermediate. clockss.org
This nitronate intermediate is a versatile species that can undergo further intramolecular reactions. Depending on the structure of the nucleophile and the reaction conditions, the nitronate can participate in cycloadditions. For example, if the nucleophilic reactant contains an alkene or alkyne functionality, the nitronate can undergo an intramolecular cycloaddition to form novel heterocyclic systems. clockss.org
The electrophilic character of the indole (B1671886) C2=C3 double bond in 3-nitroindole derivatives also allows for annulation and cycloaddition reactions. researchgate.net In some phosphine-catalyzed (4+2) annulations with allenoates, the reaction is proposed to proceed through a nitronate zwitterion intermediate. researchgate.net This highlights the dual role of the nitro group in activating the molecule and participating in the reaction pathway through the formation of nitronate species.
The table below summarizes key reaction types involving this compound and the role of nitronate intermediates.
| Reaction Type | Nucleophile/Reagent | Solvent | Key Intermediate | Subsequent Step | Ref. |
| Michael Addition | Alkoxides (e.g., NaOMe) | THF | Nitronate Anion | Protonation | clockss.org |
| Michael Addition-Cyclization | Alcohols with unsaturated side chains | THF | Nitronate Anion | Intramolecular Cycloaddition | clockss.org |
| (4+2) Annulation | Allenoates | - | Nitronate Zwitterion | Intramolecular Cyclization | researchgate.net |
| Michael Addition-Cyclocondensation | 1,3-Dicarbonyl Compounds | - | Nitronate Anion | Cyclocondensation with hydrazine (B178648)/hydroxylamine (B1172632) | researchgate.net |
Transition states represent the highest energy point along a reaction coordinate and are crucial for understanding reaction kinetics and selectivity. In the context of this compound and related compounds, the calculation of transition state energies helps to elucidate reaction pathways. For example, in the electrophilic nitration of an N-Boc indole to form the 3-nitroindole precursor, a transition state (TS) for the highly regioselective reaction has been calculated, providing insight into the reaction mechanism and energetics. nih.gov
Application of Computational Chemistry Methodologies
Computational chemistry has become an indispensable tool for investigating the electronic structure, reactivity, and mechanistic pathways of molecules like this compound. Methodologies such as Density Functional Theory (DFT) and molecular dynamics provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) is widely used to study the electronic properties and reaction mechanisms of organic molecules. For indole derivatives, DFT calculations can predict reactivity, regioselectivity, and the energetics of reaction pathways, including the structures of transition states. nih.gov
In the synthesis of 3-nitroindoles, DFT calculations at the PCM/B3LYP-D3BJ/6-31G(d) level of theory have been used to model the complete reaction pathway and elucidate the regioselectivity of the nitration process. nih.gov By calculating the free energies of intermediates and transition states, researchers can rationalize why substitution occurs preferentially at the C3 position of the indole ring. nih.gov
DFT methods are also crucial for understanding the mechanisms of cycloaddition reactions involving nitroalkenes. mdpi.comresearchgate.net These studies help determine whether a reaction proceeds through a concerted, one-step mechanism or a stepwise pathway involving zwitterionic intermediates. mdpi.com Analysis of global and local reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity, can predict the feasibility and outcome of such reactions. researchgate.net
The following table presents examples of computational parameters used in the study of indole derivatives.
| Computational Method | Basis Set | Application | Findings | Ref. |
| DFT (B3LYP-D3BJ) | 6-31G(d) | Calculation of reaction pathway for indole nitration | Elucidation of transition state and regioselectivity | nih.gov |
| DFT (wb97xd) | 6-311+G(d) | Mechanistic study of [3+2] cycloaddition of nitro-compounds | Determination of one-step polar mechanism and regioselectivity | mdpi.com |
Conformational analysis provides critical information about the three-dimensional structure of molecules, which influences their physical properties and biological activity. X-ray crystallography is a primary experimental technique for determining solid-state conformation. Studies on derivatives of this compound have shown that the indole ring itself is essentially planar. nih.govnih.gov However, the nitrovinyl group is typically not coplanar with the indole ring system. nih.gov
In (E)-2-methyl-3-(2-methyl-2-nitrovinyl)-1H-indole, the vinyl group is twisted out of the indole plane, with a dihedral angle of 33.48°. nih.gov Similarly, in a 2-phenyl substituted analogue, this dihedral angle is 41.31°. nih.gov This non-planar conformation is a key structural feature of this class of compounds.
The table below details the crystallographic data and key conformational features for derivatives of this compound.
| Compound | Formula | Crystal System | Key Dihedral Angle (°)(Indole Plane vs. Vinyl Plane) | Ref. |
| (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole | C₁₂H₁₂N₂O₂ | Monoclinic | 33.48 | nih.gov |
| (E)-3-(2-Methyl-2-nitrovinyl)-2-phenyl-1H-indole | C₁₇H₁₄N₂O₂ | Orthorhombic | 41.31 | nih.gov |
| 3-(2-Methyl-2-nitropropyl)-1H-indole | C₁₂H₁₄N₂O₂ | Triclinic | N/A | nih.gov |
While X-ray crystallography provides a static picture of the molecule in the solid state, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of molecules in solution. researchgate.net MD simulations allow researchers to explore the conformational landscape, understand intermolecular interactions, and model how the molecule's shape changes over time, which can be crucial for interpreting reaction mechanisms and predicting biological interactions.
Future Research Directions and Perspectives
Development of Sustainable and Catalytic Synthetic Methodologies
The traditional synthesis of 3-(2-nitrovinyl)-1H-indole and related β-nitrostyrenes often relies on Henry reactions, which can require harsh conditions, prolonged reaction times, and stoichiometric reagents. rsc.org The future of organic synthesis demands a paradigm shift towards greener and more efficient processes. Consequently, a significant research thrust is the development of sustainable and catalytic methods for the synthesis of this compound.
Key areas of focus include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and increase yields for the preparation of β-nitrostyrene derivatives compared to conventional heating methods. rsc.org Future work will likely focus on optimizing microwave-assisted protocols for this compound, potentially under solvent-free conditions to further enhance the environmental credentials of the synthesis.
Heterogeneous Catalysis: The use of solid-supported catalysts, such as sulfuric acid on silica (B1680970) gel or various zeolites, offers advantages in terms of catalyst recovery and reuse. researchgate.net Research into novel heterogeneous catalysts, including metal-organic frameworks (MOFs) or functionalized nanoparticles, could lead to highly active and selective systems for the synthesis of nitrovinylindoles. acs.org
Palladium-Catalyzed Reactions: Palladium catalysis has been effectively used for the reductive cyclization of β-nitrostyrenes to form indoles. mdpi.com Exploring palladium and other transition-metal catalytic systems for the direct and efficient synthesis of this compound from simple precursors represents a promising direction.
Solvent-Free and Ultrasound-Activated Reactions: Methodologies that eliminate the need for volatile organic solvents are central to green chemistry. Ultrasound activation has been successfully employed for solvent-free Michael additions to unprotected this compound, suggesting its potential applicability to its synthesis as well. figshare.com
Table 1: Comparison of Synthetic Methodologies for Nitroalkenes
| Methodology | Advantages | Disadvantages | Future Outlook |
|---|---|---|---|
| Conventional Henry Reaction | Well-established, versatile | Long reaction times, often requires excess reagents, harsh conditions | Phasing out in favor of greener alternatives |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved energy efficiency rsc.org | Requires specialized equipment | Optimization for solvent-free conditions and broader substrate scope |
| Heterogeneous Catalysis | Catalyst reusability, simplified product purification researchgate.net | Potential for catalyst leaching or deactivation | Design of novel, highly stable, and selective solid catalysts |
| Ultrasound Activation | Enhanced reaction rates, applicable to solvent-free systems figshare.com | Scale-up challenges | Integration with flow chemistry for continuous manufacturing |
Unveiling Novel and Unexplored Reactivity Patterns
This compound is a privileged scaffold whose reactivity is far from fully explored. While its role as a Michael acceptor is well-documented, recent studies have begun to uncover more complex and elegant reaction pathways. figshare.comclockss.orgresearchgate.net Future research will aim to move beyond predictable transformations and unveil novel reactivity patterns that can be harnessed for the synthesis of innovative molecular architectures.
Promising areas for exploration include:
Cascade Reactions: This compound is an ideal substrate for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. Tandem Michael addition-elimination-Michael addition sequences have been reported, leading to complex bis(indolyl)nitroethanes. researchgate.net Designing new cascades initiated by the reaction of this compound could provide rapid access to polycyclic and spirocyclic indole (B1671886) alkaloids.
Electrocyclic Reactions: A significant breakthrough has been the demonstration that 3-nitrovinylindoles can act as heterotrienes in microwave-assisted electrocyclic cyclizations. This unusual reactivity provides a direct route to the β-carboline scaffold, a core structure in many natural products and pharmaceuticals. researchgate.netfigshare.comnih.govnih.govresearchgate.net Further exploration of this reactivity, including its diastereoselective variants and application to a wider range of substrates, is a key future direction.
[4+2] Cycloadditions (Diels-Alder Reactions): The vinyl portion of the molecule can potentially act as a dienophile in Diels-Alder reactions. Asymmetric Diels-Alder reactions between 3-vinylindoles and nitroolefins have been developed, leading to hydrocarbazoles. acs.org Investigating the potential of this compound itself as a partner in various pericyclic reactions could unlock pathways to new carbazole (B46965) and carboline derivatives.
Solvent-Controlled Reactivity: The reaction pathway of this compound derivatives can be dramatically influenced by the choice of solvent. For instance, reactions with nucleophiles can yield either Michael addition products in THF or products of nucleophilic substitution at the indole C2-position in dipolar aprotic solvents like DMF. clockss.org Systematically studying these solvent effects could allow for selective switching between different reaction manifolds.
Integration of Advanced Computational Modeling for De Novo Reaction Design
The empirical, trial-and-error approach to reaction discovery is gradually being supplemented by the power of computational chemistry. Advanced modeling techniques, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding reaction mechanisms and predicting the feasibility of new transformations. For this compound, computational modeling offers a pathway to rationally design novel reactions.
Future integration of computational modeling will likely involve:
Mechanistic Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed reactions. This allows for the identification of transition states, the calculation of activation barriers, and the validation of mechanistic hypotheses for complex processes like the electrocyclic formation of β-carbolines. mdpi.comresearchgate.net
Predicting Reactivity and Regioselectivity: Computational tools can quantify parameters like global electrophilicity and analyze frontier molecular orbitals (HOMO-LUMO) to predict how this compound will interact with various reaction partners. mdpi.comnih.gov This predictive power can guide the selection of substrates and reagents to achieve desired outcomes, minimizing unproductive experimentation.
De Novo Design: The ultimate goal is to use computational methods not just to explain observed reactivity but to design entirely new reactions de novo. acs.org By modeling the interaction of this compound with novel, computationally conceived reagents, it may be possible to identify and propose unprecedented synthetic transformations that can then be tested in the laboratory. This synergistic approach between theory and experiment is expected to accelerate the discovery of new chemical space.
Exploration of Structure-Reactivity Relationships in Complex Systems
A systematic understanding of how structural modifications impact the reactivity of this compound is crucial for its rational application in synthesis. The electronic and steric properties of substituents on both the indole ring and the nitrovinyl side chain can profoundly influence reaction rates, yields, and even the course of a reaction. lumenlearning.comlibretexts.orglibretexts.org
Future research should focus on:
Substituent Effects on the Indole Ring: The indole nucleus can be substituted at various positions (e.g., N1, C2, C4-C7). Studies have shown that substituents on the indole ring affect its nucleophilicity and the stability of reaction intermediates. nih.govnih.gov A comprehensive study mapping the effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG) at each position on the indole core would provide a predictive framework for its reactivity in Michael additions, cycloadditions, and other transformations.
Substituent Effects on the Nitrovinyl Group: The reactivity of the electrophilic double bond is directly modulated by substituents at the α- and β-positions of the vinyl group. For example, an aryl substituent in the alpha position has been shown to be crucial for the success of certain palladium-catalyzed reductive cyclizations. mdpi.com Systematically varying these substituents and quantifying their impact on reaction kinetics and outcomes will be essential. nih.gov
Stereoelectronic Effects: The planarity and conformation of the this compound system can be influenced by bulky substituents, which in turn affects the accessibility of the reactive sites. nih.gov Detailed studies combining experimental work with computational analysis are needed to disentangle the complex interplay of steric and electronic effects that govern the molecule's behavior in complex reaction environments.
Table 2: Predicted Influence of Substituents on the Reactivity of this compound
| Substituent Position | Type of Substituent | Predicted Effect on Reactivity | Rationale |
|---|---|---|---|
| Indole Ring (C4-C7) | Electron-Donating Group (EDG) | Increased rate in electrophilic reactions of the indole ring; potential decrease in Michael acceptor reactivity | Increases electron density of the indole π-system; slightly reduces the electron-pulling effect on the nitrovinyl group. lumenlearning.com |
| Indole Ring (C4-C7) | Electron-Withdrawing Group (EWG) | Decreased rate in electrophilic reactions of the indole ring; enhanced Michael acceptor reactivity | Decreases electron density of the indole π-system; enhances the overall electron-withdrawing nature of the scaffold. libretexts.org |
| Vinyl α-position | Alkyl/Aryl Group | Steric hindrance may slow Michael addition; can influence subsequent cyclization steps. mdpi.com | Steric bulk around the double bond; potential for electronic stabilization of intermediates. |
| Indole N-H | Protecting Group (e.g., Boc) | Modulates indole nucleophilicity; can influence reaction pathways (e.g., facilitates electrocyclization). nih.gov | Removes the acidic proton, altering the electronic properties and preventing N-H related side reactions. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-Nitrovinyl)-1H-indole, and what methodological considerations are critical for optimizing yield and purity?
- Answer : The primary synthesis involves a condensation reaction between indole-3-carboxaldehyde derivatives and nitromethane under acidic catalysis (e.g., ammonium acetate) with reflux conditions. For example, (E)-3-(2-nitrovinyl)-1H-indole derivatives are synthesized by reacting 5-fluoroindole-3-carboxaldehyde with nitromethane and NHOAc at reflux, followed by solvent removal and vacuum filtration . Key considerations include:
- Reaction time : Shorter times (1–2 hours) minimize side reactions.
- Purification : Flash chromatography with solvent gradients (e.g., cyclohexane/EtOAc ratios) achieves >95% purity, as demonstrated for benzyl-substituted indoles .
- Yield optimization : Substituted benzyl alcohols (e.g., 4-fluorophenylmethanol) improve yields (up to 68%) compared to electron-withdrawing groups (e.g., 2-chlorophenylmethanol: 37%) .
Q. How is this compound characterized using spectroscopic techniques, and what key spectral markers confirm its structure?
- Answer : Characterization relies on:
- 1H/13C NMR : Aromatic protons (δ 7.0–8.0 ppm), NH indole proton (δ ~8.0 ppm as a broad singlet), and nitrovinyl protons (doublets at δ ~6.9–7.5 ppm with coupling constants J = 8–16 Hz) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ for CHNO: calcd. 188.186, observed 188.0726–188.1036) .
- Chromatography : Purity validation via TLC and HPLC with UV detection at 254 nm.
Q. What are the primary biological targets or activities reported for this compound derivatives in pharmacological studies?
- Answer : Derivatives show affinity for serotonin receptors (e.g., 5-HT agonism) and neuroprotective potential. For example:
- 5-HT receptor binding : Piperidinyl-substituted analogs (e.g., 3-(piperidin-4-yl)-1H-indole) exhibit presynaptic agonism, influencing serotonin reuptake inhibition (SERT) .
- Neuroprotection : Gramine derivatives (e.g., 1-benzyl-5-methyl-3-(piperidin-1-ylmethyl)-1H-indole) mitigate oxidative stress in Alzheimer’s disease models .
Advanced Research Questions
Q. How can researchers design structural analogs of this compound to enhance selectivity for specific molecular targets (e.g., 5-HT receptors vs. SERT)?
- Answer : Strategic modifications include:
- Pharmacophore tuning : Replacing piperidin-4-yl with piperidin-3-yl residues improves 5-HT selectivity by mimicking serotonin’s spatial orientation .
- Substituent effects : Electron-donating groups (e.g., 4-fluorobenzyl) enhance receptor binding, while bulky groups (e.g., naphthalen-2-ylmethyl) reduce off-target interactions .
- Methodology : Use molecular docking and comparative SAR studies to prioritize substituents with optimal steric and electronic profiles .
Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives, particularly in complex NMR spectra?
- Answer : Address discrepancies via:
- 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings to resolve overlapping signals (e.g., distinguishing benzyl methylene protons at δ 4.15–4.30 ppm) .
- Isotopic labeling : N-labeled analogs clarify indole NH proton assignments in crowded regions .
- Comparative analysis : Cross-reference with literature data (e.g., δ 7.98 ppm for NH in CDCl ).
Q. How do multitarget approaches inform the development of this compound derivatives for neurodegenerative diseases?
- Answer : Multitarget ligands are designed by:
- Hybridization : Combining indole-nitrovinyl motifs with acetylcholinesterase inhibitors (e.g., donepezil analogs) to address amyloid-β and cholinergic deficits .
- Functional assays : Evaluate dual 5-HT agonism and SERT inhibition in vitro, followed by in vivo neuroprotection models (e.g., scopolamine-induced cognitive impairment) .
- Data integration : Use cheminformatics tools to map structure-activity cliffs and optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
